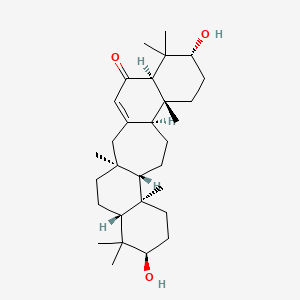

3,21-Dihydroxy-14-serraten-16-one

Description

Propriétés

IUPAC Name |

(1S,6R,8R,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19-,21-,22-,23+,24+,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOKAWVKCFUZGK-PLTMNBINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 3,21 Dihydroxy 14 Serraten 16 One

The investigation into the natural sources of 3,21-Dihydroxy-14-serraten-16-one reveals a fascinating disjunct distribution, pointing to convergent evolution of the biosynthetic pathways for serratane-type triterpenoids.

Plant Sources and Isolation History

Lycopodiaceae Family (Club Mosses): The Lycopodiaceae family is a primary and well-documented source of a diverse array of serratane triterpenoids, including 3,21-Dihydroxy-14-serraten-16-one and its isomers. The compound, often referred to by various synonyms in literature such as 16-Oxodiepiserratenediol, has been identified in several genera.

Phytochemical studies have confirmed the presence of a rich variety of serratane-type triterpenoids in species such as Lycopodium serratum (now often classified as Huperzia serrata), Lycopodium complanatum, and Lycopodium clavatum. These compounds are major secondary metabolites in these plants. For instance, investigations into Lycopodium complanatum have led to the isolation of numerous new serratane triterpenoids alongside known analogues. Similarly, bioactivity-guided fractionation of Lycopodium clavatum extracts has yielded several serratane triterpenoids.

The genus Phlegmariurus (often historically included in Lycopodium or Huperzia) is also a significant producer. While direct isolation of 3,21-Dihydroxy-14-serraten-16-one from every species listed—Phlegmariurus carinatus, Phlegmariurus nummulariifolius—is not uniformly documented in all literature, the consistent discovery of other serratane derivatives across the genus points to a shared biosynthetic capability. Research on Palhinhaea cernua (syn. Lycopodiella cernua) has also resulted in the isolation of new serratane triterpenoids. Furthermore, a compound identified as 3β, 21α-dihydroxyserrat-14-en-16-one, a stereoisomer of the subject compound, has been isolated from Lycopodium japonicum.

Pinaceae Family (Conifers): In a distinct botanical lineage, serratane triterpenoids have been identified as significant chemical constituents in the Pinaceae family, particularly within the genus Pinus. These compounds are considered important chemotaxonomic markers for this family. Chemical investigations of the roots of Pinus densiflora have led to the isolation of new serratane-type triterpenoids along with known ones. Furthermore, analysis of the bark of Pinus merkusii has revealed the presence of several serratene triterpenoids, reinforcing their role as biomarkers for the Pinus genus. While the presence of 3,21-Dihydroxy-14-serraten-16-one itself in Picea (spruce) species is less specifically documented in readily available literature, the established presence of the serratane skeleton in the broader Pinaceae family suggests its potential occurrence.

Table 1: Documented Plant Sources of Serratane Triterpenoids Relevant to 3,21-Dihydroxy-14-serraten-16-one

| Family | Genus | Species | Relevant Findings |

| Lycopodiaceae | Huperzia | Huperzia serrata | A well-known source of various serratane triterpenoids. |

| Lycopodiaceae | Lycopodium | Lycopodium complanatum | Isolation of multiple new and known serratane triterpenoids. |

| Lycopodiaceae | Lycopodium | Lycopodium clavatum | Isolation of new and known serratane triterpenoids. |

| Lycopodiaceae | Lycopodium | Lycopodium japonicum | Isolation of stereoisomers of 3,21-Dihydroxy-14-serraten-16-one. |

| Lycopodiaceae | Palhinhaea | Palhinhaea cernua | Isolation of new serratane triterpenoids. |

| Lycopodiaceae | Phlegmariurus | Phlegmariurus spp. | Genus is a known producer of serratane derivatives. |

| Pinaceae | Pinus | Pinus densiflora | Isolation of new and known serratane-type triterpenoids from roots. |

| Pinaceae | Pinus | Pinus merkusii | Isolation of serratene triterpenoids from bark. |

Geographic and Ecological Distribution Patterns of Producer Organisms

The organisms that produce 3,21-Dihydroxy-14-serraten-16-one and its relatives are found in diverse ecosystems across the globe.

Lycopodium serratum / Huperzia serrata : This species is native to Eastern Asia, including China, Tibet, Japan, and the Korean peninsula, as well as the Russian Far East. It is also found in Hawaii. It typically grows in forests, shrublands, and on roadsides at altitudes ranging from 300 to 2700 meters. ufl.edu

Phlegmariurus carinatus : This species has a wide distribution throughout Southeast Asia and Oceania. In Australia, it is found in a restricted area of Cape York, Queensland, where it grows as a canopy epiphyte in seasonally wet tropical vine forests. youtube.comnih.gov

Phlegmariurus nummulariifolius : This tropical epiphyte is widespread in Malesia and Western Oceania, extending to New Guinea and the Solomon Islands. It thrives in the canopy and subcanopy of lowland to montane tropical rainforests. nih.gov

Lycopodium japonicum : Its native range extends from Nepal to temperate East Asia, the Philippines, and the Solomon Islands. ncsu.edu It is commonly found in forests, shrublands, and on grassy slopes from 100 to 3300 meters in elevation. researchgate.net

Palhinhaea cernua : This is a pan-tropical and subtropical species, making it one of the world's most abundant club mosses. It is commonly found on clay banks, in heathlands, on roadsides, and even in geothermally active areas.

Lycopodium complanatum : This species has a broad distribution across the subarctic and temperate regions of the Northern Hemisphere. It typically inhabits open forests, thickets, and rocky slopes on acidic and nutrient-poor soils.

Pinus and Picea species : The Pinaceae family is predominantly found in the Northern Hemisphere, forming vast boreal, coastal, and montane forests. Pinus species are widespread across North America, Europe, and Asia. Picea species are also common in the cooler, temperate, and boreal regions of the Northern Hemisphere.

Chemotaxonomic Significance of Serratane Triterpenoids in Plant Systematics

The distribution of secondary metabolites like serratane triterpenoids is often not random and can provide valuable insights into the evolutionary relationships between plants. The presence of the serratane skeleton in both the ancient Lycopodiaceae lineage and the more modern Pinaceae family is of significant chemotaxonomic interest.

Within the Lycopodiaceae, the sheer diversity and abundance of serratane triterpenoids make them a defining chemical characteristic of the family. More than 100 different serratane-type compounds have been isolated from this family, suggesting that the genetic machinery for their synthesis is a conserved trait. The structural variations of the serratane skeleton within different genera and species of Lycopodiaceae can be used to help delineate taxonomic relationships.

In the Pinaceae, serratane triterpenoids are also considered powerful chemotaxonomic biomarkers. Their presence in various Pinus species helps to chemically characterize the genus and the family as a whole. The discovery of these compounds in Pinus merkusii, the only pine native to the Southern Hemisphere (just south of the equator in Southeast Asia), demonstrates that this chemical trait is consistent across the genus's wide geographical range.

Role as Paleobiosignatures and Geochemical Biomarkers in Environmental Studies

Beyond their role in living organisms, the chemical stability of the serratane skeleton allows these molecules to be preserved in the geological record for millions of years. This makes them valuable as paleobiosignatures, or molecular fossils, which provide clues about past life and environments.

Serratane and its derivatives are recognized as important geochemical biomarkers. Their presence in sediments, coals, and petroleum can indicate a significant contribution of organic matter from the Lycopodiaceae and Pinaceae families to the source rock. The fossil record of Pinaceae dates back to the Mesozoic Era, and the family became a dominant component of many terrestrial ecosystems. Therefore, the detection of serratanes in geological samples can help to reconstruct ancient terrestrial ecosystems and their floral composition.

The analysis of these biomarkers in petroleum geochemistry can also aid in oil-source rock correlations. By identifying the unique molecular signature of serratanes, geochemists can trace the origin of petroleum to source rocks rich in the remains of these specific plant families. This information is crucial for understanding the formation of fossil fuel reserves and for petroleum exploration.

Isolation and Purification Methodologies for 3,21 Dihydroxy 14 Serraten 16 One

Extraction Techniques from Plant Matrices

The initial step in obtaining 3,21-Dihydroxy-14-serraten-16-one involves its extraction from the plant matrix. Solvent extraction is the most commonly employed technique, leveraging the solubility of the target compound in various organic solvents.

The selection of an appropriate solvent system is critical for maximizing the yield of triterpenoids while minimizing the co-extraction of undesirable compounds. Typically, dried and powdered plant material, such as the whole plant of Palhinhaea cernua or other Lycopodium species, is subjected to extraction with polar solvents like methanol (B129727) or ethanol. nih.govbohrium.com These solvents are effective in disrupting plant cell walls and solubilizing a broad range of secondary metabolites, including serratene-type triterpenoids.

To enhance extraction efficiency, methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction may be employed. mdpi.commaxapress.com Following the initial extraction, the crude extract is often concentrated under reduced pressure. This concentrated extract is then typically suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. This partitioning, for instance with n-hexane, ethyl acetate (B1210297), and n-butanol, serves to fractionate the extract, with triterpenoids like 3,21-Dihydroxy-14-serraten-16-one commonly concentrating in the ethyl acetate fraction. nih.govresearchgate.net

Table 1: Common Solvents for Triterpenoid (B12794562) Extraction

| Solvent | Polarity | Typical Use in Extraction |

| n-Hexane | Non-polar | Removal of lipids and other non-polar compounds |

| Ethyl Acetate | Medium-polar | Extraction of triterpenoids and other medium-polarity compounds |

| Methanol | Polar | Initial broad-spectrum extraction from plant material |

| Ethanol | Polar | Initial broad-spectrum extraction from plant material |

Chromatographic Separation Strategies

Following initial extraction and fractionation, the enriched fraction containing 3,21-Dihydroxy-14-serraten-16-one undergoes further purification using various chromatographic techniques.

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse-Phase)

Column chromatography is a fundamental technique for the separation of compounds from a mixture. For the purification of serratene triterpenoids, normal-phase column chromatography using silica gel as the stationary phase is widely utilized. bohrium.comnih.gov The separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone), is typically employed to separate the components of the extract. researchgate.netresearchgate.net

Reverse-phase column chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of methanol and water), can also be used as a complementary separation strategy. nih.gov

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Preparative HPLC is often used in the final stages of purification to isolate individual compounds from complex fractions obtained from column chromatography. bohrium.comccspublishing.org.cn

A common setup for the purification of triterpenoids involves a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and water, or acetonitrile (B52724) and water. frontiersin.orgresearchgate.net The separation is monitored using a detector, such as a UV detector or an evaporative light scattering detector (ELSD), the latter being particularly useful for compounds that lack a strong chromophore. nih.gov By carefully optimizing the mobile phase composition and flow rate, baseline separation of closely related triterpenoids can be achieved, yielding 3,21-Dihydroxy-14-serraten-16-one in a highly purified form.

Table 2: Illustrative HPLC Parameters for Triterpenoid Purification

| Parameter | Typical Condition |

| Column | Reverse-phase C18 (preparative scale) |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Flow Rate | Dependent on column dimensions |

| Detection | UV (e.g., 205 nm) or ELSD |

Other Advanced Chromatographic Methods

In addition to conventional column chromatography and HPLC, other advanced chromatographic techniques can be employed for the purification of complex natural products. Size-exclusion chromatography, often using Sephadex LH-20 as the stationary phase and a solvent like methanol as the mobile phase, is effective for separating compounds based on their molecular size. bohrium.comccspublishing.org.cn This technique is particularly useful for removing high molecular weight impurities.

Purity Assessment and Sample Preparation for Downstream Research

The final and critical step in the isolation process is the assessment of the purity of the isolated 3,21-Dihydroxy-14-serraten-16-one and its preparation for further research.

The purity of the isolated compound is typically determined using analytical HPLC. nih.gov A sharp, symmetrical peak in the chromatogram indicates a high degree of purity. The structural integrity and identity of the compound are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) and Mass Spectrometry (MS). creative-biostructure.comacs.org These methods provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry, which is crucial for unambiguous identification.

For downstream research, the purified 3,21-Dihydroxy-14-serraten-16-one is typically dried to a constant weight, often as a powder. It is then stored under appropriate conditions, usually in a cool, dark, and dry environment, to prevent degradation before its use in biological assays or other scientific studies.

Biosynthesis and Metabolic Pathways of 3,21 Dihydroxy 14 Serraten 16 One

Precursor Compounds and Isoprenoid Biosynthesis Pathways

All terpenoids, including the C30 triterpenoids, are synthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways are responsible for the production of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. nih.gov While there can be some exchange of intermediates between the two pathways, the MVA pathway is generally considered the primary source of precursors for the biosynthesis of triterpenoids. frontiersin.orgnih.gov

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the reduction of HMG-CoA to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can then be isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI). nih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonic acid (rate-limiting step). |

| Mevalonate kinase | MVK | Phosphorylates mevalonic acid to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to produce isopentenyl pyrophosphate (IPP). |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

The MEP pathway, also known as the non-mevalonate pathway, begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of both IPP and DMAPP. nih.gov While primarily associated with the biosynthesis of monoterpenoids, diterpenoids, and carotenoids in the plastids, there is evidence of some crosstalk with the MVA pathway. nih.gov

Table 2: Key Enzymes of the 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges DXP to form 2-C-methyl-D-erythritol-4-phosphate (MEP). |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Phosphorylates 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | Converts the product of the CMK reaction to a cyclic diphosphate intermediate. |

| 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | HDS | Reduces the cyclic intermediate. |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | Converts 4-hydroxy-3-methylbut-2-enyl diphosphate to IPP and DMAPP. |

Role of Oxidosqualene Cyclases (OSCs) in Serratane Skeleton Formation

The formation of the triterpenoid (B12794562) backbone is a critical step in the biosynthesis of 3,21-dihydroxy-14-serraten-16-one. Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP, are joined head-to-head to form squalene (B77637). Squalene is then epoxidized to (3S)-2,3-oxidosqualene by squalene epoxidase. frontiersin.org

The cyclization of (3S)-2,3-oxidosqualene into the specific pentacyclic serratane skeleton is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically a serratane synthase. While the precise details of the cyclization cascade for all serratane-type triterpenoids are still under investigation, recent research has shed light on this process. A study on the fern Lycopodium clavatum led to the identification of a novel onoceroid synthase gene. nih.gov Functional analysis revealed that this enzyme could produce tohogenol and serratenediol (B15192), suggesting that serratanes are directly biosynthesized from a pre-α-onocerin intermediate. nih.gov It is important to note that while the provided outline mentions "bis-epoxy-squalene cyclization," extensive literature searches did not yield evidence for this specific mechanism in the formation of the serratane skeleton. The established pathway for most triterpenoids, including serratanes, proceeds through the cyclization of mono-epoxidized (3S)-2,3-oxidosqualene. nih.govnih.gov

Post-Cyclization Enzymatic Transformations Leading to Specific Functionalization of 3,21-Dihydroxy-14-serraten-16-one

Following the formation of the basic serratane skeleton, a series of post-cyclization modifications occur to produce the final compound, 3,21-dihydroxy-14-serraten-16-one. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases, which are responsible for the introduction of hydroxyl groups and the oxidation of these groups to ketones. frontiersin.orgnih.govnih.gov

For 3,21-dihydroxy-14-serraten-16-one, the following transformations are necessary:

Hydroxylation at C-3: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C-3 position of the serratane scaffold.

Hydroxylation at C-21: Another specific P450 is responsible for the hydroxylation at the C-21 position.

Ketonization at C-16: A hydroxyl group, likely at the C-16 position, is oxidized to a ketone functional group by a dehydrogenase.

While the general roles of P450s and dehydrogenases in triterpenoid biosynthesis are well-established, the specific enzymes responsible for these precise modifications in the biosynthesis of 3,21-dihydroxy-14-serraten-16-one have not yet been fully characterized. Further research, likely involving transcriptomic and functional genomic studies in organisms that produce this compound, such as certain species of the Lycopodiaceae family, is needed to identify and characterize these specific enzymes. nih.govnih.gov

Comparative Biosynthesis with Other Triterpenoid Classes and Evolutionary Implications

The biosynthesis of serratane-type triterpenoids provides a fascinating case study in the evolution of chemical diversity in plants. The vast array of over 100 different triterpenoid skeletons found in nature arises from the diversification of oxidosqualene cyclases. frontiersin.org These enzymes, through subtle changes in their amino acid sequences and active site conformations, can direct the cyclization of 2,3-oxidosqualene (B107256) into a wide variety of different scaffolds, such as lupeol, α-amyrin, and β-amyrin, which are the precursors to other major triterpenoid classes like lupanes, ursanes, and oleananes, respectively.

The evolution of these diverse OSCs is thought to have occurred through gene duplication and subsequent functional divergence. This has allowed plants to create a vast arsenal (B13267) of specialized metabolites with diverse ecological functions, including defense against herbivores and pathogens. The serratane skeleton, with its unique seven-membered C-ring, represents a distinct evolutionary lineage within the triterpenoid family. The comparative analysis of the serratane synthase from Lycopodium clavatum with other known OSCs can provide valuable insights into the evolutionary origins of this particular class of triterpenoids and the broader evolutionary mechanisms that drive chemical innovation in the plant kingdom. nih.gov

Synthetic Strategies and Chemical Modifications of 3,21 Dihydroxy 14 Serraten 16 One

Total Synthesis Approaches to Serratane Scaffolds

As of the current literature, a complete total synthesis of 3,21-dihydroxy-14-serraten-16-one or the core serratane scaffold has not been reported. The complexity of these molecules, which feature a seven-membered C-ring and multiple contiguous stereocenters, makes their de novo synthesis a significant undertaking. However, general strategies in triterpenoid (B12794562) synthesis, often involving biomimetic approaches, could provide a blueprint for future endeavors. Such strategies typically rely on cascade reactions that assemble the polycyclic core in a highly efficient manner from simpler acyclic precursors. The biosynthesis of serratane triterpenoids is believed to proceed through the cyclization of 2,3-oxidosqualene (B107256), suggesting that a laboratory synthesis could potentially mimic this pathway.

Semisynthetic Routes to 3,21-Dihydroxy-14-serraten-16-one from Readily Available Natural Precursors

Given the challenges of total synthesis, a more practical approach to obtaining 3,21-dihydroxy-14-serraten-16-one is through the chemical modification of more abundant, naturally occurring serratane triterpenoids. The Lycopodiaceae family of plants, particularly species such as Lycopodium clavatum and Lycopodium japonicum, are rich sources of various serratane triterpenoids. nih.govresearchgate.net One of the most logical precursors for the semisynthesis of 3,21-dihydroxy-14-serraten-16-one is serratenediol (B15192).

Serratenediol, which possesses the core serratane skeleton with hydroxyl groups at positions C-3 and C-21, is a plausible starting material. The key transformation required would be the introduction of the ketone functionality at C-16 and the double bond between C-14 and C-15. A potential synthetic route could involve the selective oxidation of the C-16 position. While direct selective oxidation of a methylene (B1212753) group in such a complex molecule is challenging, it might be achieved through microbial transformation or chemoenzymatic methods. nih.gov For instance, a study on the structural modification of serratenediol demonstrated the oxidation of the hydroxyl groups using chromium trioxide in the presence of pyridine (B92270) to yield the corresponding diketone. nrct.go.th Although this particular reaction targeted the existing hydroxyls, it highlights that the serratane scaffold is amenable to oxidative transformations. A more targeted approach would be necessary to achieve oxidation at C-16.

Another potential precursor is tohogenol, which has been isolated from Lycopodium japonicum. researchgate.net Depending on its structure, it might offer a more direct route to the target molecule.

The general strategy for a plausible semisynthetic route is outlined below:

| Step | Transformation | Reagents and Conditions (Hypothetical) |

| 1 | Isolation of Precursor | Extraction and chromatographic purification of serratenediol from Lycopodium species. |

| 2 | Protection of Hydroxyl Groups | Protection of the C-3 and C-21 hydroxyl groups as esters or ethers to prevent unwanted side reactions. |

| 3 | Allylic Oxidation | Introduction of a hydroxyl group at C-16 via allylic oxidation, potentially using reagents like selenium dioxide. |

| 4 | Oxidation of C-16 Hydroxyl | Oxidation of the newly introduced C-16 alcohol to a ketone using standard oxidizing agents (e.g., PCC, DMP). |

| 5 | Deprotection | Removal of the protecting groups from the C-3 and C-21 hydroxyls to yield the final product. |

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of 3,21-dihydroxy-14-serraten-16-one, the generation of a library of analogues through chemical derivatization is a valuable strategy. The presence of two hydroxyl groups and a ketone functionality provides multiple handles for chemical modification.

The C-3 and C-21 hydroxyl groups are prime targets for esterification and glycosylation. Selective modification of one hydroxyl group over the other could be achieved by exploiting potential differences in their steric environments.

Esterification: The hydroxyl groups can be converted to esters using various acylating agents such as acid chlorides or anhydrides in the presence of a base. youtube.com This reaction can introduce a wide range of functionalities, altering the lipophilicity and other physicochemical properties of the molecule. Biocatalytic methods using lipases could also be employed for selective esterification under mild conditions. google.com

| Reagent | Resulting Ester Functionality |

| Acetic Anhydride | Acetate (B1210297) |

| Benzoyl Chloride | Benzoate |

| Fatty Acid Chlorides | Long-chain fatty acid esters |

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the biological activity and solubility of the parent compound. Chemical glycosylation is a complex process that requires careful selection of glycosyl donors, acceptors, and activating agents to control the stereochemistry of the newly formed glycosidic bond. nih.govnih.gov Recent advances in glycosylation methodologies, including enzymatic and chemoenzymatic approaches, offer more efficient and selective ways to synthesize glycosides of complex natural products like triterpenoids. mdpi.comresearchgate.net

The ketone at C-16 and the hydroxyl groups at C-3 and C-21 are amenable to oxidation and reduction reactions, providing further avenues for structural diversification.

Oxidation of Hydroxyl Groups: The secondary hydroxyl groups at C-3 and C-21 can be oxidized to the corresponding ketones using a variety of oxidizing agents. A study on serratenediol has shown that chromium trioxide in pyridine can effectively oxidize these hydroxyls. nrct.go.th This would yield a trione (B1666649) derivative of the parent compound.

Reduction of the Ketone Group: The C-16 ketone can be reduced to a secondary alcohol. The choice of reducing agent will determine the stereochemical outcome of the reaction. wikipedia.org Reagents like sodium borohydride (B1222165) are known to reduce ketones to alcohols. researchgate.net The stereoselectivity of this reduction would be influenced by the steric hindrance around the carbonyl group, potentially leading to the formation of one diastereomer preferentially. Enzymatic reductions could also be employed to achieve high enantioselectivity. nih.govresearchgate.net

| Reaction | Reagent | Product |

| Oxidation | CrO3, Pyridine | 3,16,21-trioxo-14-serraten |

| Reduction | NaBH4 | 3,16,21-trihydroxy-14-serraten |

Beyond the direct modification of the existing functional groups, other transformations can be envisaged to create a wider range of analogues. For instance, the double bond at C-14 could be a target for reactions such as epoxidation or dihydroxylation, leading to new derivatives with altered conformations and biological activities. Furthermore, biotransformation using microorganisms can introduce hydroxyl groups at positions that are difficult to access through traditional chemical synthesis, offering a powerful tool for generating novel analogues. nih.gov

Structure Activity Relationship Sar Studies of 3,21 Dihydroxy 14 Serraten 16 One Analogues

Rational Design and Synthesis of Structural Analogues and Derivatives

The journey to elucidate the SAR of a natural product like 3,21-Dihydroxy-14-serraten-16-one begins with the strategic design and synthesis of a library of structural analogues. This process is far from random; it is a carefully considered endeavor guided by existing knowledge of the compound's biological targets and the general principles of medicinal chemistry. The primary goal is to systematically modify specific parts of the molecule to probe their importance in biological activity.

The synthesis of serratene triterpenoid (B12794562) derivatives is a complex challenge due to their intricate and rigid pentacyclic framework. The majority of current research focuses on the isolation and identification of naturally occurring serratene analogues from various plant sources, particularly from the Lycopodiaceae family. nih.govnih.gov However, the principles of rational design suggest several key areas of the 3,21-Dihydroxy-14-serraten-16-one molecule that would be targeted for modification in a synthetic or semi-synthetic approach:

Alterations to the 16-Keto Group: The ketone functionality at C-16 is another critical site for modification. Reduction to a hydroxyl group, conversion to an oxime, or other chemical transformations can probe the importance of this specific group for biological activity.

Introduction of Substituents on the Serratene Skeleton: The creation of novel analogues could involve the introduction of various substituents, such as halogens, alkyl groups, or nitrogen-containing moieties, at different positions on the pentacyclic core. These modifications can influence the electronic properties and lipophilicity of the molecule.

While the de novo total synthesis of complex serratene structures is a formidable task, semi-synthetic approaches starting from more abundant natural serratene triterpenoids offer a more feasible route to generating a diverse library of analogues for comprehensive SAR studies.

Correlating Specific Structural Features with Mechanistic Biological Activity

The core of SAR studies lies in establishing a clear correlation between specific structural modifications and the resulting changes in biological activity. By systematically altering the molecular structure and observing the impact on a particular biological endpoint, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

Research on a series of serratene triterpenoids isolated from Lycopodium cernuum has provided valuable insights into the SAR for α-glucosidase inhibition, an important target for the management of type 2 diabetes. nih.gov Although these compounds are not direct analogues of 3,21-Dihydroxy-14-serraten-16-one, the findings offer a predictive framework for understanding its potential SAR.

Key findings from these studies indicate that the following structural features are crucial for potent α-glucosidase inhibitory activity:

Aromatic Ester at C-3: The presence of a 5'-hydroxybenzoate group at the C-3 position was found to significantly enhance inhibitory activity. This suggests that an aromatic moiety at this position may engage in favorable interactions, such as pi-stacking, with the active site of the enzyme.

Hydroxylation at C-21: A hydroxyl group at the C-21 position, specifically with a β-orientation, was shown to be important for activity. This highlights the stereochemical requirements for effective binding.

Carboxylic Acid at C-24: The presence of a carboxylic acid group at the C-24 position also contributed to increased inhibitory potency, likely through ionic interactions or hydrogen bonding with key residues in the enzyme's active site.

Unsaturation at Δ14: A double bond between carbons 14 and 15 was identified as a feature that enhances activity.

These findings are summarized in the data table below, which showcases the α-glucosidase inhibitory activity of several serratene triterpenoids.

| Compound Name | C-3 Substituent | C-21 Substituent | C-24 Substituent | Δ14 Bond | α-Glucosidase IC₅₀ (µM) nih.gov |

| 3β,21β-dihydroxyserra-14-en-24-oic acid-3β-(5'-hydroxybenzoate) | 5'-hydroxybenzoate | β-OH | COOH | Present | 23.22 ± 0.64 |

| 3β,21β,24-trihydroxyserrat-14-en-3β-(5'-hydroxyl benzoate) | 5'-hydroxyl benzoate | β-OH | CH₂OH | Present | 25.81 ± 0.57 |

| 3β-hydroxy-21β-acetoxy-16-oxoserrat-14-en-24-oic acid | OH | β-OAc | COOH | Present | 35.13 ± 0.71 |

| Serratenediol (B15192) | OH | β-OH | CH₃ | Present | > 100 |

| 21-epi-Serratenediol | OH | α-OH | CH₃ | Present | > 100 |

This data clearly illustrates the importance of specific functional groups and their placement on the serratene scaffold for achieving potent biological activity.

Computational SAR Modeling and Cheminformatics Approaches to Predict and Understand Molecular Interactions

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and other cheminformatics approaches provide powerful means to rationalize experimental findings, predict the activity of novel compounds, and gain a deeper understanding of the molecular interactions between a ligand and its biological target.

Molecular docking studies have been employed to investigate the binding modes of serratene triterpenoids with target proteins. For instance, in the context of α-glucosidase inhibition, docking simulations have revealed that the most active compounds form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.gov These computational models can explain, at a molecular level, why certain structural features, such as the 5'-hydroxybenzoate group or the C-21 hydroxyl group, are critical for potent inhibition.

QSAR modeling takes this a step further by developing mathematical equations that quantitatively relate the structural properties of a series of compounds to their biological activities. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue, a predictive model can be built. This model can then be used to estimate the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Cheminformatics approaches also play a crucial role in managing and analyzing the large datasets generated during SAR studies. Techniques such as chemical space analysis and molecular similarity searching help in ensuring the diversity of the synthesized library and in identifying trends within the data that might not be immediately obvious.

While specific computational studies on 3,21-Dihydroxy-14-serraten-16-one are not yet widely reported, the successful application of these methods to other serratene triterpenoids demonstrates their immense potential for guiding the rational design of analogues of this compound. By integrating computational modeling with synthetic chemistry and biological testing, researchers can accelerate the exploration of the therapeutic potential of this promising natural product.

Analytical Methodologies for Detection and Quantification of 3,21 Dihydroxy 14 Serraten 16 One

Chromatographic Techniques for Analysis in Complex Matrices (e.g., Plant Extracts, Biological Samples for in vitro studies)

Chromatographic methods are central to the analysis of 3,21-dihydroxy-14-serraten-16-one, providing the necessary separation from other structurally related compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of triterpenoids. Due to the lack of a strong chromophore in the 3,21-dihydroxy-14-serraten-16-one molecule, detection can be challenging. However, several detector options can be successfully employed.

HPLC with Evaporative Light Scattering Detector (ELSD) : ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no or weak UV absorption, such as serratene triterpenoids. The response is based on the light scattering of the analyte particles after nebulization and solvent evaporation. This method offers good sensitivity and a stable baseline, especially with gradient elution. mdpi.comnih.gov A method for the simultaneous determination of multiple triterpenoids has been developed using HPLC-ELSD, demonstrating its applicability for complex mixtures. mdpi.com

HPLC with Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triterpenoids. youtube.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution and sensitivity, enabling the identification and quantification of a large number of triterpenoids in various plant tissues. youtube.com

HPLC with Diode Array Detector (DAD) or UV Detector : While 3,21-dihydroxy-14-serraten-16-one itself lacks a significant chromophore for UV detection at standard wavelengths (e.g., 210 nm), derivatization can be employed to introduce a UV-active moiety. Alternatively, if the compound possesses some end absorption in the lower UV range (around 200-210 nm), a DAD or UV detector can be used, although with potentially lower sensitivity and selectivity compared to ELSD or MS.

A typical HPLC system for the analysis of serratene triterpenoids might employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with a modifier like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.commdpi.com

Table 1: Exemplary HPLC Conditions for Triterpenoid (B12794562) Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% acetic acid; B: Methanol or Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | ELSD, MS, or DAD (with potential for lower sensitivity) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Triterpenoids like 3,21-dihydroxy-14-serraten-16-one are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the hydroxyl groups into more volatile silyl (B83357) ethers.

The derivatized sample is then injected into the GC-MS system, where it is separated based on its boiling point and polarity on a capillary column (e.g., DB-5MS). The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries. While GC-MS can be highly effective, it has been noted that for some complex plant extracts, it may not be as effective as techniques like HPTLC for detecting a wide range of triterpenoids. mdpi.com

Table 2: Typical GC-MS Analysis Steps for Triterpenoids

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to increase volatility. |

| 2. GC Separation | Separation on a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm). |

| 3. Ionization | Electron Impact (EI) ionization is commonly used. |

| 4. Mass Analysis | Detection of characteristic fragment ions for identification. |

Spectrometric Techniques for Quantitative Analysis

For the quantitative analysis of total triterpenoids, including 3,21-dihydroxy-14-serraten-16-one, in a sample, colorimetric methods based on spectrophotometry can be employed. These methods are generally simpler and less expensive than chromatographic techniques but lack the specificity to quantify individual compounds.

A common method involves the use of a vanillin-sulfuric acid reagent. In the presence of a strong acid, triterpenoids undergo a series of reactions to form colored products that can be measured using a UV-Vis spectrophotometer. The absorbance is then compared to a calibration curve prepared with a standard triterpenoid, such as ursolic acid or β-sitosterol, to estimate the total triterpenoid content.

Sample Preparation and Matrix Effects in Analytical Determinations

The preparation of samples from complex matrices like plant tissues is a critical step to ensure accurate and reproducible results. The choice of extraction solvent is important, with solvents like ethanol, methanol, or hexane (B92381) being commonly used for triterpenoids. Techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.

Subsequent cleanup steps may be necessary to remove interfering compounds. This can involve liquid-liquid extraction or solid-phase extraction (SPE). The complexity of the matrix can lead to "matrix effects" in techniques like LC-MS, where co-eluting compounds can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Careful method development and the use of internal standards are crucial to mitigate these effects.

Development of High-Throughput Analytical Methods for Screening

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of samples, for instance, in the screening of plant extracts for the presence of bioactive compounds like 3,21-dihydroxy-14-serraten-16-one. nih.gov HTS often involves the miniaturization of assays into 96-well or 384-well plate formats and the use of automated liquid handling systems. thermofisher.com

For screening purposes, a simplified extraction protocol followed by a rapid analytical technique would be desirable. This could involve a colorimetric assay in a microplate format for the detection of total triterpenoids. For more specific screening, rapid LC-MS methods with short run times can be developed. The use of multiplexing systems can further increase the throughput of LC-MS analysis. youtube.com The development of such methods allows for the efficient screening of large collections of plant extracts to identify those containing 3,21-dihydroxy-14-serraten-16-one or other related triterpenoids for further investigation. nih.gov

Future Research Directions and Unanswered Questions for 3,21 Dihydroxy 14 Serraten 16 One

Exploration of Novel Natural Sources and Biosynthetic Pathways for Untapped Diversity

The primary known sources of serratane triterpenoids are plants belonging to the Lycopodiaceae family, commonly known as club mosses. nih.gov However, the full extent of their distribution in the natural world remains largely unexplored. Future research must broaden the search for 3,21-Dihydroxy-14-serraten-16-one and novel analogues. This includes investigating related plant families, as well as endophytic fungi and bacteria associated with host plants, which are known to produce a rich diversity of secondary metabolites. nih.gov

A significant knowledge gap exists in understanding the biosynthesis of serratane triterpenoids. While the general triterpenoid (B12794562) pathway, originating from the cyclization of squalene (B77637) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, is established, the specific enzymes that forge the unique serratane skeleton are unknown. nih.govresearchgate.netresearchgate.net Key unanswered questions include:

Which specific oxidosqualene cyclase (OSC) is responsible for creating the pentacyclic serratane core?

What is the precise sequence of enzymatic reactions, likely mediated by cytochrome P450 monooxygenases and other transferases, that install the hydroxyl and ketone functionalities at positions C-3, C-21, and C-16? researchgate.net

Genomic and transcriptomic analysis of source organisms, coupled with heterologous expression of candidate genes in platforms like Saccharomyces cerevisiae, will be instrumental in identifying and characterizing these elusive enzymes. nih.gov

Table 1: Potential Research Areas for Biosynthetic Pathway Elucidation

| Research Area | Key Objectives | Methodologies | Expected Outcome |

|---|---|---|---|

| Enzyme Discovery | Identify the specific oxidosqualene cyclase (OSC) for the serratane skeleton. | Genome Mining, Transcriptome Analysis, Gene Knockout Studies. | Identification of the Serratane Synthase gene. |

| Functional Genomics | Characterize the cytochrome P450s and hydroxylases involved in oxidation. | Heterologous Expression in Yeast/E. coli, In Vitro Enzyme Assays. | Understanding of the late-stage functionalization steps. |

| Metabolic Engineering | Reconstitute the biosynthetic pathway in a microbial host. | Synthetic Biology, Yeast Engineering. | Sustainable production of the compound and its precursors. nih.gov |

Advanced Synthetic Methodologies for Efficient Access to Complex Analogues and Stereoisomers

The structural complexity of 3,21-Dihydroxy-14-serraten-16-one, with its multiple stereocenters and fused ring system, presents a formidable challenge for chemical synthesis. To date, a total synthesis has not been reported. Developing efficient and stereocontrolled synthetic routes is a critical future goal. adelaide.edu.au Such routes are not merely academic exercises; they are essential for producing sufficient quantities of the material for in-depth biological studies and for creating a library of structural analogues.

Future synthetic research should focus on:

Catalytic Stereocontrol: Designing novel catalysts to control the formation of the numerous stereocenters, avoiding lengthy chiral resolution or auxiliary-based steps. adelaide.edu.au

Late-Stage Functionalization (LSF): Creating methods to selectively modify the serratane core once it is constructed. This would allow for the rapid generation of diverse analogues from a common intermediate, which is crucial for probing structure-activity relationships (SAR).

Access to stereoisomers and simplified analogues would help delineate the exact structural features necessary for biological activity.

In-depth Mechanistic Characterization of Allosteric and Orthosteric Interactions with Biological Targets

Preliminary studies on related serratane triterpenoids have revealed promising anti-inflammatory and anti-cancer activities. nih.govnih.gov For instance, some analogues have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inflammatory proteins like iNOS and COX-2 by modulating signaling pathways such as NF-κB and ERK1/2. nih.govnih.gov However, these findings describe downstream effects rather than the direct molecular initiating event.

A major unanswered question is the identity of the direct protein target(s) of 3,21-Dihydroxy-14-serraten-16-one. Future research must employ target deconvolution strategies to answer this. It is crucial to determine whether the compound binds to the active site of a target enzyme (an orthosteric interaction) or to a secondary, regulatory site (an allosteric interaction). Allosteric modulators are of significant interest in drug discovery as they can offer higher specificity and a more nuanced control of protein function.

Table 2: Methods for Target Deconvolution and Mechanistic Studies

| Technique | Purpose | Information Gained |

|---|---|---|

| Affinity Chromatography | Isolate binding partners from cell lysates. | Identification of potential protein targets. |

| Thermal Shift Assays | Detect direct binding of the compound to a purified protein. | Confirmation of direct target engagement. |

| Photo-affinity Labeling | Covalently link the compound to its target upon UV irradiation. | Unambiguous identification of the binding partner. |

| Computational Docking | Predict binding modes and sites on a target protein. | Hypothesis generation for orthosteric vs. allosteric binding. |

| X-ray Crystallography/Cryo-EM | Solve the 3D structure of the compound-protein complex. | Definitive structural basis of the interaction. |

Applications in Chemical Biology as Tool Compounds and Probe Development

Once a direct biological target and mechanism are identified, 3,21-Dihydroxy-14-serraten-16-one can be advanced from a mere "bioactive compound" to a valuable "chemical tool." A tool compound is a well-characterized molecule used to probe a specific biological pathway or protein function. clementiabiotech.com

To enhance its utility, the development of chemical probes is a necessary future step. This involves the synthesis of analogues bearing specific functional groups:

Reporter Tags: Attaching a fluorophore to visualize the compound's subcellular localization via microscopy.

Affinity Tags: Incorporating a biotin (B1667282) tag to facilitate the pulldown and identification of binding partners from complex biological samples.

Clickable Handles: Introducing a terminal alkyne or azide (B81097) group, allowing for facile and specific chemical ligation to other molecules (e.g., reporter tags) via "click chemistry."

The development of such probes relies heavily on the synthetic methodologies discussed in section 10.2 and a thorough understanding of the compound's SAR to ensure the tag does not disrupt its biological activity.

Broader Ecological and Geochemical Implications of Serratane Triterpenoids in Natural Environments

Beyond its pharmacological potential, the existence of 3,21-Dihydroxy-14-serraten-16-one raises fascinating ecological and geochemical questions. Triterpenoids in plants are often involved in defense against herbivores and pathogens or play roles in mediating interactions with symbiotic organisms. researchgate.net The specific ecological function of this compound within Lycopodiaceae plants is entirely unknown. Future ecological studies could investigate its potential as a feeding deterrent, an antimicrobial agent, or a signaling molecule.

From a geochemical perspective, the fused pentacyclic carbon skeleton of serratane is exceptionally stable. Such stable organic molecules, known as "biomarkers" or "molecular fossils," can persist in geological sediments for millions of years. Investigating the presence of serratane derivatives in ancient rock and fossil records could provide invaluable insights into the evolutionary history of Lycopodiaceae and the paleoecology of the environments they inhabited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.